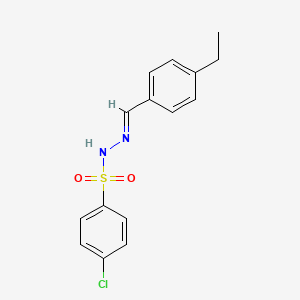
2-(2-methylphenoxy)-N-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-methylphenoxy)-N-(4-methylphenyl)acetamide is a chemical compound that belongs to the class of acetanilides. It is commonly known as meclofenoxate and has been used in scientific research for several decades. Meclofenoxate has been shown to have potential therapeutic effects on cognitive function, neuroprotection, and anti-aging.
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of related compounds indicate the interest in developing novel entities with potential applications. For instance, a study detailed the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, highlighting the process optimization and kinetics behind synthesizing such intermediates for antimalarial drugs. This process employed Novozym 435 as the catalyst and explored various acyl donors, indicating the breadth of research into optimizing synthetic routes for related compounds (Magadum & Yadav, 2018).
Optical Properties and Structural Analysis
Research on orcinolic derivatives like 2-(3-hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide showcases the exploration of their crystal structures, DFT calculations, and optical properties. These studies reveal insights into the planarity and hydrogen bonding interactions within these molecules, underscoring the scientific community's interest in understanding the fundamental properties that could inform their practical applications (Wannalerse et al., 2022).
Anticancer and Analgesic Activities
The development of novel chemical entities based on substituted phenoxy acetamide derivatives has been researched for their potential anticancer, anti-inflammatory, and analgesic activities. A study by Rani et al. (2014) synthesized a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, assessing their biological activities against various cancer cell lines and inflammation models. This research highlights the potential of these compounds to be developed into therapeutic agents, demonstrating the application of related compounds in addressing significant health issues (Rani, Pal, Hegde, & Hashim, 2014).
Photocatalytic Degradation Studies
The study of photocatalytic degradation of drugs like flutamide, which shares structural similarities with 2-(2-methylphenoxy)-N-(4-methylphenyl)acetamide, in different solvents sheds light on the environmental fate and degradation pathways of such compounds. These studies are crucial for understanding how these compounds interact with environmental factors, potentially leading to the development of more eco-friendly and sustainable pharmaceuticals (Watanabe, Fukuyoshi, & Oda, 2015).
Environmental and Health Safety Assessments
Evaluations like the Flavouring Group Evaluation 411 (FGE.411) by EFSA for compounds such as 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide provide insights into the safety and implications of using these substances in food. Such assessments are vital for ensuring the compounds' safety for human consumption and their environmental impact, underscoring the importance of thorough scientific investigation into all aspects of chemical compound applications (Younes et al., 2018).
Properties
IUPAC Name |
2-(2-methylphenoxy)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-12-7-9-14(10-8-12)17-16(18)11-19-15-6-4-3-5-13(15)2/h3-10H,11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJRDZHJFIFIRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,5-dimethyl-6-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5577107.png)

![4,6-dimethyl-N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-2-quinazolinamine](/img/structure/B5577118.png)
![N-(2-chlorophenyl)-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea](/img/structure/B5577124.png)
![methyl 4-[(4-methyl-3-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B5577134.png)
![3-(3-hydroxy-3-methylbutyl)-N-[2-(1H-imidazol-4-yl)ethyl]benzamide](/img/structure/B5577153.png)
![6-phenyl-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5577160.png)
![7-[3-(2-furyl)propyl]-2-oxa-7-azaspiro[4.5]decan-8-one](/img/structure/B5577163.png)

![N-{4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]phenyl}-2-furamide](/img/structure/B5577176.png)
![N-{(3R*,4R*)-1-[(8-fluoroquinolin-2-yl)methyl]-3-hydroxypiperidin-4-yl}isonicotinamide](/img/structure/B5577180.png)
![rac-(1S,5R)-6-(3-methylbut-2-en-1-yl)-3-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5577184.png)

![4-methyl-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5577204.png)
